molecular formula C18H18N2O3S2 B431121 4-(2-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

4-(2-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B431121
M. Wt: 374.5g/mol
InChI Key: FOQPQMMIWXGMGM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrano ring fused to a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thieno[2,3-d]pyrimidine core . The reaction conditions typically include heating in formic acid or using other cyclization agents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as PARP-1, which is involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent. The molecular pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidines and pyrano[2,3-d]pyrimidines. For example, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is another compound with a similar core structure but different substituents . The uniqueness of 3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5g/mol

IUPAC Name

4-(2-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C18H18N2O3S2/c1-18(2)8-10-13(9-23-18)25-15-14(10)16(21)20(17(24)19-15)11-6-4-5-7-12(11)22-3/h4-7H,8-9H2,1-3H3,(H,19,24)

InChI Key

FOQPQMMIWXGMGM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC)C

Origin of Product

United States

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